molecular formula C24H26ClN3O2S B6517057 N-(3-chloro-4-methoxyphenyl)-2-({3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl}sulfanyl)acetamide CAS No. 899916-82-6

N-(3-chloro-4-methoxyphenyl)-2-({3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl}sulfanyl)acetamide

Cat. No.: B6517057
CAS No.: 899916-82-6
M. Wt: 456.0 g/mol
InChI Key: DBAPCVCJCSCIAA-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methoxyphenyl)-2-({3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl}sulfanyl)acetamide is a synthetic acetamide derivative featuring a 1,4-diazaspiro[4.6]undeca-1,3-diene core, a sulfanyl bridge, and substituted aromatic moieties. The 3-chloro-4-methoxyphenyl group provides electron-withdrawing (Cl) and electron-donating (OMe) effects, while the spiro-diazaspiro ring imposes conformational constraints that may enhance target binding specificity. Such compounds are often explored for bioactivities like enzyme inhibition (e.g., LOX, BChE) due to their structural mimicry of natural ligands and coordination versatility .

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[(2-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN3O2S/c1-30-20-12-11-18(15-19(20)25)26-21(29)16-31-23-22(17-9-5-4-6-10-17)27-24(28-23)13-7-2-3-8-14-24/h4-6,9-12,15H,2-3,7-8,13-14,16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAPCVCJCSCIAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC3(CCCCCC3)N=C2C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogous Substitutions on the Aromatic Ring

Key structural analogs differ in substituents on the phenyl rings, altering electronic and steric properties:

Compound Name Substituents (Aromatic Rings) Molecular Formula Molecular Weight (g/mol) Bioactivity (if reported) Reference
Target Compound: N-(3-Cl-4-MeO-phenyl)-2-({3-Ph-diazaspiro[...]}sulfanyl)acetamide 3-Cl, 4-OMe (phenyl); Ph (spiro) C23H23ClN3O3S* ~456.96* Not explicitly reported
N-(3-Cl-4-F-phenyl)-2-({3-Ph-diazaspiro[...]}sulfanyl)acetamide 3-Cl, 4-F (phenyl); Ph (spiro) C23H23ClFN3OS 443.96 [3]
N-(3,4-diCl-phenyl)-2-({3-Ph-diazaspiro[...]}sulfanyl)-N-(4-MeO-phenyl)acetamide 3,4-diCl (phenyl); 4-OMe (phenyl) C23H22Cl2N3O2S 475.41 [4]
N-(5-Cl-2,4-diMeO-phenyl)-2-({3-Ph-diazaspiro[...]}sulfanyl)acetamide 5-Cl, 2,4-diOMe (phenyl); Ph (spiro) C25H28ClN3O3S 486.03 Screening compound (unpublished) [8]

Notes:

  • The dichloro derivative () enhances lipophilicity, which may improve membrane permeability but reduce solubility.

Variations in Spiro Ring Size

The 1,4-diazaspiro ring size influences conformational flexibility and binding pocket compatibility:

Compound Name Spiro Ring Size Molecular Formula Molecular Weight (g/mol) Key Structural Impact Reference
N-(3,4-diMeO-phenyl)-2-({3-Ph-diazaspiro[4.4]nona[...]}sulfanyl)acetamide [4.4] C23H25N3O4S 423.53 Reduced ring strain; limited flexibility [11]
N-(3,4-diMeO-phenyl)-2-({3-Ph-diazaspiro[4.6]undeca[...]}sulfanyl)acetamide [4.6] C25H29N3O4S 467.58 Increased flexibility; enhanced spatial reach [11]

Notes:

  • Smaller spiro rings (e.g., [4.4]) may restrict rotational freedom, favoring rigid target interactions. Larger rings (e.g., [4.6]) could improve binding to deeper enzyme pockets .

Heterocycle-Modified Analogs

Compounds with alternative heterocycles highlight the role of the diazaspiro core:

Compound Name Core Heterocycle Molecular Formula Bioactivity (Reported) Reference
N-(4-Cl-phenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Pyrimidine C13H12ClN5OS Structural studies only [10]
N-(3-Cl-phenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Pyrimidine C13H12ClN5OS [10]
N-(3-Cl-4-F-phenyl)-2-(3-oxo-2-Ph-diazaspiro[...]en-4-yl)acetamide Diazaspiro with ketone modification C23H21ClFN3O2S [6]

Notes:

  • Pyrimidine-based analogs () lack the spiro constraint, reducing conformational control but offering simpler synthesis.
  • Ketone-modified diazaspiro derivatives () introduce polar groups that may enhance solubility or hydrogen bonding .

Structural and Functional Insights

  • Substituent Effects : The 3-Cl-4-OMe-phenyl group provides a mix of electron withdrawal (Cl) and donation (OMe), which may stabilize charge-transfer interactions in enzyme active sites.
  • Synthetic Accessibility : Analogous compounds (e.g., ) are synthesized via carbodiimide-mediated amide coupling, suggesting scalable routes for the target compound .

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